molecular formula C9H9BrF2O2 B12074946 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

Cat. No.: B12074946
M. Wt: 267.07 g/mol
InChI Key: MUBASQZAQXAVLI-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is a brominated aromatic compound featuring fluorine substituents at the 4- and 5-positions and a 2-methoxyethoxy group at the 2-position. The 2-methoxyethoxy group enhances solubility in polar solvents, distinguishing it from simpler methoxy-substituted analogs.

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

1-bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3H2,1H3

InChI Key

MUBASQZAQXAVLI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1Br)F)F

Origin of Product

United States

Preparation Methods

Bromination and Fluorination Strategies

The bromine and fluorine substituents are typically introduced via electrophilic aromatic substitution (EAS) or directed metallation.

Bromination Pathways

  • Electrophilic Bromination : Bromine (Br₂) or brominating agents (e.g., N-bromosuccinimide, NBS) are used under controlled conditions. For example, fluorobenzene derivatives are brominated in the presence of AlCl₃ or FeCl₃ catalysts.

  • Directed Metallation : Organomagnesium reagents (e.g., isopropyl magnesium chloride) react with halogenated intermediates to form boronic esters, which are later functionalized.

Fluorination Pathways

Conditions :

  • Solvent : DMF, THF, or DMSO.

  • Base : K₂CO₃, NaH, or Cs₂CO₃.

  • Temperature : 60–100°C.

Mitsunobu Reaction

Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate coupling between a phenolic intermediate and 2-methoxyethanol:

Conditions :

  • Solvent : THF.

  • Temperature : 0–20°C.

  • Yield : ~86% for analogous compounds.

Reaction Optimization and Challenges

Positional Selectivity

Fluorine and bromine substituents direct subsequent reactions. For example:

  • Meta-Directing Groups : Bromine and fluorine favor substitution at the meta position relative to existing substituents.

  • Ortho/Para Control : Aluminum chloride or other Lewis acids enhance ortho/para selectivity in electrophilic reactions.

Purification and Yield Considerations

  • Crystallization : Ethanol or hexane/ethyl acetate mixtures isolate pure products.

  • Chromatography : Silica gel columns (hexane/ethyl acetate gradients) refine intermediates.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Key Advantages Limitations
Mitsunobu Reaction DIAD, PPh₃, THF, 0–20°C86%High regioselectivitySensitive to stoichiometry
Williamson Synthesis K₂CO₃, DMF, 80°C72–82%Scalable, cost-effectiveRequires anhydrous conditions
Grignard-Boronic Ester iPrMgCl, THF, boric acid derivatives56–72%Enables cross-couplingMulti-step, low atom economy
Electrophilic Bromination Br₂, AlCl₃, FeCl₃, 10–100°C48–70%Simple, high yield for brominationRequires precise temperature control

Case Studies from Literature

Synthesis via Mitsunobu Reaction (Analogous Compound)

For 1-bromo-2-(2-methoxyethoxy)benzene:

  • Starting Material : 2-Bromophenol.

  • Reagents : 2-Methoxyethanol, DIAD, PPh₃, THF.

  • Conditions : 0–20°C, 2 hours.

  • Yield : 86%.

Bromination of Fluorinated Precursors

Example from JP4896186B2:

  • Starting Material : Fluorobenzene.

  • Reagents : Br₂, AlCl₃, xylene.

  • Conditions : 80°C, 4 hours.

  • Yield : 70%.

Industrial vs. Laboratory-Scale Synthesis

Parameter Laboratory Industrial
Reagents DIAD, PPh₃, THFK₂CO₃, DMF, toluene
Purification Column chromatographyCrystallization, distillation
Cost Moderate (specialized catalysts)Low (bulk reagents)
Scalability Limited (~10 g batches)High (kg-scale reactors)

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Benzene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene Br, 4,5-diF, 2-(2-methoxyethoxy) C₉H₉BrF₂O₂ 271.07 (hypothetical) Not available Potential intermediate in drug synthesis; enhanced solubility due to ethoxy chain
1-Bromo-4,5-difluoro-2-methoxybenzene Br, 4,5-diF, 2-OCH₃ C₇H₅BrF₂O 239.02 202865-58-5 Used in cross-coupling reactions; lower solubility than ethoxy analog
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene Br, 3,5-diF, 2-OCH₂OCH₃ C₈H₇BrF₂O₂ 253.04 1803589-44-7 Liquid at room temperature; stored at 4°C; used in organic synthesis
1-Bromo-4,5-dichloro-2-fluorobenzene Br, 4,5-diCl, 2-F C₆H₂BrCl₂F 238.34 1000572-78-0 Solid; chlorine increases steric hindrance, reducing reactivity in nucleophilic substitutions
1-Bromo-4,5-difluoro-2-(trifluoromethyl)benzene Br, 4,5-diF, 2-CF₃ C₇H₃BrF₅ 272.99 Not available Strong electron-withdrawing CF₃ group; higher metabolic stability

Key Comparisons:

Substituent Effects on Reactivity :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity activates the benzene ring for electrophilic substitution more effectively than chlorine. For example, 1-bromo-4,5-difluoro-2-methoxybenzene reacts faster in Suzuki couplings than its dichloro analog .
  • Methoxyethoxy vs. Trifluoromethyl : The 2-methoxyethoxy group improves solubility in polar solvents (e.g., THF, DCM), whereas the trifluoromethyl group in 1-bromo-4,5-difluoro-2-(trifluoromethyl)benzene enhances lipophilicity and metabolic stability, making it suitable for drug design.

Synthetic Utility: Brominated derivatives with methoxy or ethoxy groups (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene) are synthesized via nucleophilic aromatic substitution or Ullmann coupling . The 2-methoxyethoxy group in the target compound may require alkylation of a phenolic intermediate using 2-methoxyethyl halides . Chlorinated analogs (e.g., 1-bromo-4,5-dichloro-2-fluorobenzene ) are less reactive in cross-couplings due to steric and electronic effects, limiting their use in fine chemical synthesis.

Physical Properties :

  • The methoxyethoxy substituent increases molecular weight and boiling point compared to methoxy analogs. For instance, 1-bromo-3,5-difluoro-2-(methoxymethoxy)benzene is a liquid (MW 253.04), while methoxy-substituted derivatives are typically solids.

Applications :

  • Pharmaceuticals : Fluorinated bromobenzenes are intermediates in kinase inhibitors (e.g., ’s macrocyclic kinase inhibitors) .
  • Materials Science : Bromine and fluorine enhance thermal stability, making these compounds useful in liquid crystals or OLED precursors .

Biological Activity

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring bromine and fluorine substituents along with a methoxyethoxy group, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene can be represented as follows:

C9H8BrF2O2\text{C}_9\text{H}_8\text{BrF}_2\text{O}_2

This compound is characterized by:

  • Bromine (Br) : A strong electrophile that can participate in nucleophilic substitution reactions.
  • Fluorine (F) : Known to enhance the lipophilicity and metabolic stability of organic compounds.
  • Methoxyethoxy group : Contributes to solubility and potential interactions with biological targets.

The biological activity of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is hypothesized to involve interactions with specific molecular targets. The presence of halogens allows for:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of derivatives with altered biological properties.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Anticancer Activity

Emerging studies suggest that compounds containing fluorine and bromine can exhibit anticancer properties. For instance:

  • Cytotoxicity Tests : Preliminary data indicate that derivatives of halogenated benzene compounds can induce apoptosis in cancer cell lines .
  • Targeting Specific Pathways : The compound may interact with pathways involved in cancer progression, such as those regulated by protein kinases or transcription factors.

Case Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of various derivatives of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene, assessing their biological activities in vitro. The results showed that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on similar fluorinated compounds. It was found that the presence of both bromine and fluorine atoms significantly enhanced the antiproliferative activity compared to non-halogenated analogs. This suggests that the unique electronic properties imparted by these halogens play a crucial role in their biological efficacy .

Toxicological Profile

The toxicological assessment of related compounds indicates that halogenated benzenes can exhibit varying degrees of toxicity. For instance:

  • Acute Toxicity Studies : In animal models, related compounds have shown median lethal doses (LD50) ranging from 2000 to 5000 mg/kg . Observed effects included neurological symptoms such as tremors and lethargy.
CompoundLD50 (mg/kg)Observed Effects
1-Bromo-4-fluorobenzene2700Tremors, weight loss
1-Bromo-4,5-difluorobenzeneTBDTBD

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets due to coupling with fluorine (J ~8–12 Hz).
    • Methoxyethoxy protons resonate at δ 3.3–4.5 ppm (split into multiplets) .
  • ¹⁹F NMR : Distinct signals for 4,5-difluoro substituents (δ -110 to -120 ppm) .
  • MS (EI) : Molecular ion peak at m/z ~254 (C₉H₈BrF₂O₂), with fragmentation patterns reflecting Br loss .

In cross-coupling reactions, what catalysts and ligands are optimal for achieving high yields?

Q. Advanced

  • Suzuki-Miyaura : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water (80°C). Ligands like SPhos enhance stability .
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos for C–N bond formation. Yields >70% require degassed toluene and elevated temperatures (110°C) .

What are the primary challenges in achieving high purity during synthesis, and how can purification methods be optimized?

Q. Basic

  • Challenges :
    • Residual solvents (DMF) and halogenated byproducts.
    • Steric hindrance reducing reaction efficiency.
  • Purification :
    • Column chromatography (silica gel, hexane/EtOAc gradient).
    • Recrystallization from ethanol/water mixtures .

How do fluorine substituents and the methoxyethoxy group affect its potential in medicinal chemistry?

Q. Advanced

  • Fluorine : Enhances metabolic stability and bioavailability via C–F bond strength.
  • Methoxyethoxy : Improves solubility and enables hydrogen bonding with target proteins (e.g., BACE1 inhibition for Alzheimer’s research) .
  • Case Study : Analogues with similar substitution patterns show IC₅₀ values <1 µM against kinase targets .

What safety precautions are necessary when handling this compound?

Q. Basic

  • GHS Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and store at ambient temperatures in sealed containers .

What computational methods predict reactivity in nucleophilic aromatic substitution, and how do they align with experimental data?

Q. Advanced

  • Methods :
    • DFT for transition-state modeling (Gaussian09, B3LYP/6-31G*).
    • Molecular docking (AutoDock Vina) to assess steric accessibility.
  • Validation : Computational predictions of SNAr sites correlate with experimental LC-MS reaction monitoring (~90% accuracy) .

How does steric hindrance from the methoxyethoxy group influence reactivity compared to less substituted analogs?

Q. Basic

  • Reduced Reactivity : Hindered access to the aromatic ring slows SNAr and coupling reactions.
  • Mitigation : Use bulky bases (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .

What strategies resolve contradictions in reaction outcomes under varying catalytic systems?

Q. Advanced

  • Systematic Screening : Test Pd/C, Ni(0), and Cu(I) catalysts with diverse ligands (e.g., bipyridine, phosphines).
  • DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry via response surface methodology .
  • Case Example : Conflicting Suzuki coupling yields (40–85%) resolved by switching from Pd(OAc)₂ to PdCl₂(dtbpf) .

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